molecular formula C23H33N3O11 B177396 Caloxetic acid CAS No. 135306-78-4

Caloxetic acid

Cat. No.: B177396
CAS No.: 135306-78-4
M. Wt: 527.5 g/mol
InChI Key: AQOXEJNYXXLRQQ-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

  • Preparation Methods

    • Synthetic routes for Caloxetic acid are not widely documented, but it is commonly prepared through chemical synthesis.
    • Industrial production methods may involve modifications of existing chelating agents or custom synthesis.
  • Chemical Reactions Analysis

  • Mechanism of Action

    • Caloxetic acid’s mechanism of action lies in its ability to chelate gadolinium ions .
    • It forms stable complexes with gadolinium, which enhances the MRI signal intensity.
    • The molecular targets are the gadolinium ions themselves, and the pathway involves their interaction with water protons during imaging.
  • Comparison with Similar Compounds

    • Caloxetic acid is unique due to its specific chelating properties for gadolinium.
    • Similar compounds include other chelating agents used in MRI contrast agents, such as DTPA (diethylenetriaminepentaacetic acid) and EDTA (ethylenediaminetetraacetic acid).

    Properties

    IUPAC Name

    2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AQOXEJNYXXLRQQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H33N3O11
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30869844
    Record name N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30869844
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    527.5 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    135306-78-4
    Record name Caloxetic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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